molecular formula C12H16N2O2 B1490441 Ethyl 6-cyclopentylpyrimidine-4-carboxylate CAS No. 2098076-72-1

Ethyl 6-cyclopentylpyrimidine-4-carboxylate

Cat. No.: B1490441
CAS No.: 2098076-72-1
M. Wt: 220.27 g/mol
InChI Key: LMZKYJUZIHIPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-cyclopentylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-cyclopentylpyrimidine-4-carboxylate is a compound of interest in the synthesis of various pyrimidine derivatives due to its versatile chemical structure. The efficient synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives demonstrates the compound's utility in producing pyrimidine derivatives under mild conditions. These derivatives are obtained through cyclocondensation reactions, showcasing the chemical adaptability of this compound in synthesizing a wide range of compounds with potential pharmacological activities (Zanatta et al., 2015).

Novel Heterocyclic Systems

The compound also plays a role in creating new heterocyclic systems, which are crucial in drug discovery and development. For instance, the synthesis of ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetra-azaacenaphthylenes introduces a new heterocyclic system, prepared by acid-catalyzed cyclocondensation. This process illustrates the compound's capability to form complex and novel structures that could be valuable in developing new therapeutic agents (Tumkevičius, 1995).

Antimicrobial and Antioxidant Activities

This compound derivatives have been evaluated for their antimicrobial and antioxidant activities. The synthesis and evaluation of some pyrimidine glycosides for antimicrobial activity highlight the potential of these derivatives in combating microbial infections. This application underscores the significance of this compound in the development of new antimicrobial agents (El‐Sayed et al., 2008). Moreover, derivatives synthesized for antioxidant activities suggest the compound's role in developing agents that could mitigate oxidative stress, further demonstrating its utility in pharmaceutical research (Asha et al., 2009).

Future Directions

While specific future directions for Ethyl 6-cyclopentylpyrimidine-4-carboxylate are not available, research on related compounds suggests potential development as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

ethyl 6-cyclopentylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)11-7-10(13-8-14-11)9-5-3-4-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKYJUZIHIPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.